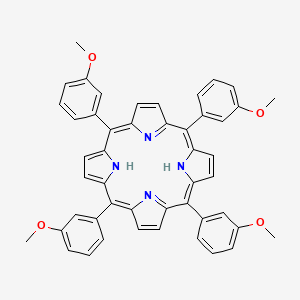
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four 3-methoxyphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3-methoxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a solvent such as propionic acid or acetic acid, and the mixture is heated to promote the formation of the porphyrin ring. The product is then purified using chromatographic techniques to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metalloporphyrin complexes.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodicyanoquinone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Metalloporphyrin complexes.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin involves its ability to form complexes with metal ions. These metalloporphyrin complexes can participate in various catalytic and photochemical processes. The porphyrin ring’s conjugated system allows for efficient electron transfer, making it an effective photosensitizer in photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species that can induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(2-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(4-chlorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other methoxy-substituted porphyrins. The meta position of the methoxy groups can lead to different coordination behavior with metal ions compared to para or ortho positions.
Eigenschaften
Molekularformel |
C48H38N4O4 |
|---|---|
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(3-methoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-9-29(25-33)45-37-17-19-39(49-37)46(30-10-6-14-34(26-30)54-2)41-21-23-43(51-41)48(32-12-8-16-36(28-32)56-4)44-24-22-42(52-44)47(40-20-18-38(45)50-40)31-11-7-15-35(27-31)55-3/h5-28,49,52H,1-4H3 |
InChI-Schlüssel |
DNMOKGCCGNYHJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC)C=C4)C9=CC(=CC=C9)OC)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



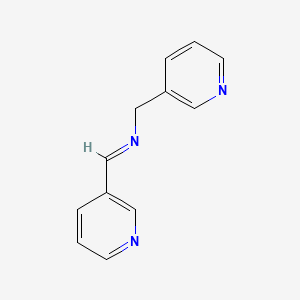
![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)

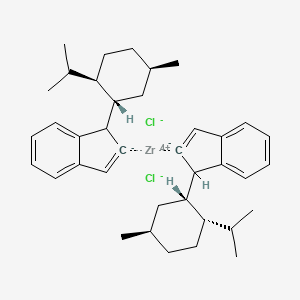
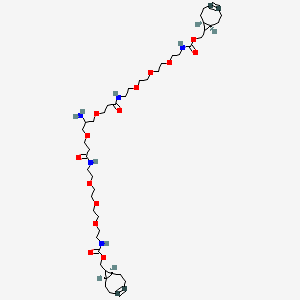
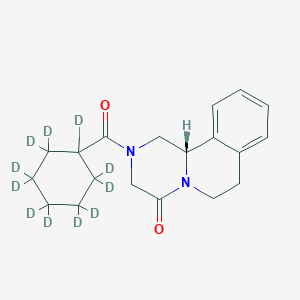
![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
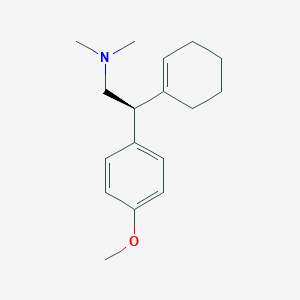
![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)



![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
